molecular formula C17H22O B1221034 2-(1-Adamantyl)-4-methylphenol CAS No. 41031-50-9

2-(1-Adamantyl)-4-methylphenol

Cat. No. B1221034
Key on ui cas rn: 41031-50-9
M. Wt: 242.36 g/mol
InChI Key: XHLJIHBDAJFXBE-UHFFFAOYSA-N
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Patent
US06962890B2

Procedure details

Into a 100 ml reactor thoroughly dried and purged with nitrogen, 11.22 g (46.30 mmol) of 2-(1-adamantyl)-4-methylphenol and 100 ml of THF were introduced. To the reactor, 16.20 ml of an ether solution containing 48.60 mmol of ethylmagnesium bromide was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 2.5 hours. Then, 300 ml of toluene was added, and the system was heated to 100° C. to give an opaque white slurry. After the slurry was cooled to room temperature, 3.80 g (126.54 mmol) of paraformaldehyde and 7.10 ml (70.17 mmol) of triethylamine were added, followed by stirring at 85° C. for 30 minutes. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated, and the solid precipitated was vacuum dried to obtain 10.51 g (yield: 84%) of 3-(1-adamantyl)-5-methylsalicylaldehyde.
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
48.6 mmol
Type
reactant
Reaction Step Four
Name
Quantity
16.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=3[OH:18])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C([Mg]Br)C.[CH2:23]=[O:24].C(N(CC)CC)C>C1(C)C=CC=CC=1.CCOCC.C1COCC1>[C:1]12([C:11]3[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH:23]=[O:24])[C:12]=3[OH:18])[CH2:8][CH:7]3[CH2:9][CH:3]([CH2:4][CH:5]([CH2:6]3)[CH2:10]1)[CH2:2]2

Inputs

Step One
Name
Quantity
11.22 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C=O
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
48.6 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
16.2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reactor thoroughly dried
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 100° C.
CUSTOM
Type
CUSTOM
Details
to give an opaque white slurry
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring at 85° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 10% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the solid precipitated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C(C=O)=CC(=C2)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.51 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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